6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a heterocyclic compound featuring a thieno[2,3-c]pyridine core with a methyl group at the 6-position and a p-tolylthioacetamido substituent at the 2-position. The hydrochloride salt enhances its solubility for pharmaceutical applications.
Properties
IUPAC Name |
6-methyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2.ClH/c1-11-3-5-12(6-4-11)24-10-15(22)20-18-16(17(19)23)13-7-8-21(2)9-14(13)25-18;/h3-6H,7-10H2,1-2H3,(H2,19,23)(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLLPNJXLBWROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of thieno[2,3-c]pyridine derivatives. Key structural analogs and their distinguishing features are outlined below:
Key Findings from Structural Comparisons:
The thieno[2,3-c]pyridine core shares electronic similarities with thiophene derivatives (e.g., PD 81,723), where the 2-amino and 3-carbonyl groups are critical for receptor modulation .
Biological Activity: Adenosine Receptor Modulation: Based on SAR studies of 2-amino-3-benzoylthiophenes , the target compound’s thienopyridine core and acetamido side chain may enable dual allosteric enhancement and competitive antagonism, depending on substituent bulk and electronic effects. Antimicrobial Potential: The cephalosporin analog highlights the importance of bicyclic systems and sulfur-containing substituents for antibacterial activity, though the target compound’s monocyclic structure likely limits this application.
Safety and Handling :
- Both the target compound and CAS:1215843-59-6 require precautions against heat and ignition sources (P210), suggesting shared instability under high temperatures.
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